Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate
Description
Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate is a substituted thiophene derivative belonging to the class of 2-aminothiophene-3-carboxylates. These compounds are synthesized via the Gewald reaction, a multicomponent condensation involving ketones, elemental sulfur, and cyanoacetate esters or malononitrile .
This compound serves as a precursor for heterocyclic systems, particularly thienopyrimidines, which are explored for biological activities such as anticancer, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-2-22-19(21)16-15(13-9-5-3-6-10-13)17(23-18(16)20)14-11-7-4-8-12-14/h3-12H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDXAPZNXDJJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234852 | |
| Record name | Ethyl 2-amino-4,5-diphenyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-43-4 | |
| Record name | Ethyl 2-amino-4,5-diphenyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-4,5-diphenyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Conditions
The Gewald reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. For this compound, the reaction proceeds as follows:
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Ketone Component : 1,2-Diphenylethanone serves as the diketone precursor, providing the 4,5-diphenyl substitution pattern.
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α-Cyanoester : Ethyl cyanoacetate introduces the carboxylate ester and amino groups at positions 2 and 3 of the thiophene ring.
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Sulfur and Base : Elemental sulfur facilitates cyclization, while a base (e.g., morpholine or piperidine) deprotonates intermediates to drive the reaction forward.
Typical Conditions :
Stepwise Reaction Pathway
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Knoevenagel Condensation : The ketone and α-cyanoester undergo condensation to form an α,β-unsaturated nitrile intermediate.
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Sulfur Incorporation : Elemental sulfur reacts with the nitrile group, forming a thiocyanate intermediate.
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Cyclization : Base-mediated intramolecular cyclization yields the thiophene core.
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Aromatization : Elimination of water and sulfur byproducts generates the aromatic thiophene ring.
Comparative Analysis of Alternative Methods
While the Gewald reaction is the gold standard, patents describing analogous thiazole syntheses highlight strategies for improving efficiency:
Thiourea-Mediated Cyclization (Thiazole Analog)
A patent for ethyl 2-amino-4-methylthiazole-5-carboxylate employs thiourea and ethyl 2-chloroacetoacetate in ethanol, with sodium carbonate as a base. Key steps include:
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Solvent System : Ethanol with 10–35% ethyl acetate enhances reagent solubility.
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Temperature Control : Gradual heating to 60–70°C prevents side reactions.
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Workup : pH adjustment to 9–10 precipitates the product, achieving >98% yield.
Relevance to Thiophene Synthesis :
Hydrochloride Salt Purification (Thiazolecarboxylate Analog)
A patent for ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate isolates the product as a hydrochloride salt in acetone, achieving 98.4% purity. This underscores the utility of salt formation for crystallizing heterocyclic esters.
Critical Parameters in Synthesis Optimization
Solvent Selection
Chemical Reactions Analysis
Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate has shown potential in drug development, particularly as a scaffold for synthesizing biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that modifying the this compound structure can lead to compounds with enhanced activity against various cancer cell lines .
- Antimicrobial Properties: Thiophene derivatives have also been investigated for their antimicrobial effects. This compound has been part of studies aimed at developing new antimicrobial agents to combat resistant strains of bacteria .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the creation of more complex molecules.
Synthesis Applications:
- Building Block for Heterocycles: this compound can be used to synthesize other heterocyclic compounds. It acts as a precursor in the formation of thieno[2,3-d]pyrimidine derivatives, which are important in medicinal chemistry .
- Functionalization Reactions: The amino group and carboxylate moiety in its structure allow for functionalization reactions that can introduce additional functional groups, leading to a diversity of derivatives with tailored properties .
Materials Science
In materials science, this compound has potential applications due to its electronic properties.
Research Insights:
- Conductive Polymers: Thiophene-based compounds are known for their conductivity and are used in the development of conductive polymers. This compound can be incorporated into polymer matrices to enhance electrical conductivity .
- Organic Photovoltaics: The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Research is ongoing to evaluate its effectiveness as an electron donor material in solar cells .
Analytical Chemistry
The compound is utilized in analytical chemistry for developing new methodologies and techniques.
Analytical Applications:
- Chromatographic Techniques: this compound can be used as a standard or reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography) due to its distinct chemical profile .
Table: Summary of Applications
| Application Area | Description | Key Findings/Insights |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug development | Potential anticancer and antimicrobial activities |
| Organic Synthesis | Building block for heterocycles | Useful in synthesizing thieno[2,3-d]pyrimidine derivatives |
| Materials Science | Development of conductive polymers | Enhances electrical conductivity; potential use in organic photovoltaics |
| Analytical Chemistry | Reference material for chromatographic techniques | Serves as a standard in HPLC |
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate involves its interaction with molecular targets in biological systems. The amino and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function . The phenyl groups contribute to hydrophobic interactions, which can influence the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate
- Structure : Methyl groups at positions 4 and 5.
- Molecular Weight : 199.27 g/mol .
- Synthesis: Prepared via Gewald reaction using dimethyl ketones, with recrystallization from ethanol yielding brown plates .
- Key Properties: Exhibits N–H···O hydrogen bonds and C–H···π interactions in its crystal structure . Used to synthesize thienopyrimidine derivatives with demonstrated biological activities .
- Applications : Intermediate for heterocyclic compounds in drug discovery .
Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate
Ethyl 2-Amino-4,5-Dihydronaphtho[1,2-b]thiophene-3-Carboxylate
Ethyl 2-[(4-Fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-Carboxylate
- Structure : 4-Fluorophenyl substituent and dihydrothiophene ring.
- Key Properties :
- The electron-withdrawing fluorine atom increases electrophilicity, influencing reactivity in nucleophilic substitutions.
- Applications: Potential precursor for fluorinated pharmaceuticals .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Challenges : The diphenyl variant’s steric hindrance may lower reaction yields compared to dimethyl or hydrogenated analogs, as seen in the 22% yield for tetrahydrobenzo derivatives .
- Physical Properties : The diphenyl derivative’s higher molecular weight and hydrophobicity may reduce aqueous solubility, necessitating formulation strategies for drug delivery.
Biological Activity
Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound is typically achieved through the Gewald reaction, which involves the condensation of ethyl acetoacetate with thiophene derivatives. The compound features a thiophene ring fused with an ethoxycarbonyl group, contributing to its unique chemical properties.
Crystal Structure
The crystal structure of this compound reveals significant intramolecular interactions. Notably, hydrogen bonding plays a crucial role in stabilizing the molecular conformation. The mean planes of the thiophene ring and the ethoxycarbonyl group are nearly coplanar, indicating strong π-π interactions that may influence biological activity .
Biological Activity
This compound exhibits a range of biological activities:
- Antioxidant Activity : Studies have shown that compounds containing thiophene moieties can exhibit significant antioxidant properties. The presence of electron-rich thiophene rings allows for effective scavenging of free radicals, which is beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Research indicates that derivatives of thiophene possess antimicrobial activity against various bacterial strains. This compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
- Anti-inflammatory Effects : In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Neuroprotective Potential : Preliminary findings suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving SH-SY5Y neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The compound's protective effect was attributed to its antioxidant properties and ability to modulate apoptotic pathways .
Table 1: Biological Activities of this compound
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate?
The compound is synthesized via the Gewald reaction, a two-step process involving the condensation of ketones, sulfur, and cyanoacetates. Key steps include:
- Cyanoacetylation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .
- Knoevenagel Condensation : Using substituted benzaldehydes in toluene with piperidine/acetic acid catalysts to form acrylamido derivatives (72–94% yields) .
- Purification : Recrystallization from ethanol to achieve high purity (>98%) .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on:
- Spectroscopic Techniques : IR (amine and carbonyl peaks), NMR (e.g., δ 1.35 ppm for ethyl CH), and mass spectrometry .
- X-ray Crystallography : Reveals intermolecular N–H⋯O hydrogen bonds forming infinite chains and C–H⋯π interactions (Table 1 in ). Crystal parameters: monoclinic , , , .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies in antioxidant or anti-inflammatory results may arise from:
- Experimental Design : Differences in assay protocols (e.g., DPPH scavenging vs. lipid peroxidation assays) .
- Structural Modifications : Substituted phenyl groups (e.g., 4-chloro vs. 4-fluoro) alter electronic effects and binding affinities .
- Purity : Column chromatography or HPLC should ensure >95% purity to avoid side-product interference .
Q. What mechanistic insights exist for its biological activity?
- Antioxidant Activity : Scavenges free radicals via the acrylamido group’s electron-deficient double bond, confirmed by dose-dependent DPPH radical inhibition (IC values in Table 2 of ).
- Anti-inflammatory Action : Inhibits COX-2 by mimicking arachidonic acid’s binding pocket, as suggested by molecular docking studies on analogous thiophene derivatives .
Q. How do structural modifications impact its pharmacological profile?
- Substituent Effects : Adding electron-withdrawing groups (e.g., –NO) enhances antioxidant activity but reduces solubility. Compare:
| Substituent | Antioxidant IC (µM) | LogP |
|---|---|---|
| 4-Cl | 12.3 | 3.2 |
| 4-OCH | 28.7 | 2.5 |
- Crystallographic Insights : Planar thiophene rings improve π-π stacking with biological targets, while ethyl ester groups influence membrane permeability .
Q. What advanced techniques optimize reaction yields in synthesis?
- Catalyst Screening : Piperidine/acetic acid outperforms DBU in Knoevenagel condensations, reducing side-product formation .
- Microwave Assistance : Reduces reaction time from 6 hours to 30 minutes with comparable yields (85–90%) in analogous thiophene syntheses .
Methodological Guidance
Q. How to troubleshoot low yields in derivative synthesis?
- Stepwise Analysis : Monitor intermediates via TLC to identify incomplete cyanoacetylation or condensation steps .
- Solvent Optimization : Use toluene over DMF to minimize polar byproducts .
Q. What computational tools predict its reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
